Chemical structure and properties of 5-(p-Chlorophenyl)-3-phenylisoxazole
Chemical structure and properties of 5-(p-Chlorophenyl)-3-phenylisoxazole
An In-depth Technical Guide to 5-(4-Chlorophenyl)-3-phenylisoxazole: Synthesis, Characterization, and Properties
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] These compounds are also crucial intermediates in the synthesis of complex natural products.[2] Within this important class of molecules, 3,5-diarylisoxazoles represent a significant subclass, where the aromatic substituents at the 3- and 5-positions can be modulated to fine-tune biological activity and physicochemical properties.
This technical guide provides a comprehensive overview of a specific and important derivative: 5-(4-Chlorophenyl)-3-phenylisoxazole. We will delve into its structural characteristics, detailed synthetic protocols, analytical profile, and potential applications. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and study of this compound.
Part 1: Physicochemical and Structural Properties
5-(4-Chlorophenyl)-3-phenylisoxazole is a white crystalline solid at room temperature.[4] Its core identity is defined by the CAS number 1148-87-4.[5][6] The fundamental properties of the molecule are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1148-87-4 | [5][6] |
| Molecular Formula | C₁₅H₁₀ClNO | [5][6] |
| Molecular Weight | 255.70 g/mol | [5] |
| IUPAC Name | 5-(4-chlorophenyl)-3-phenyl-1,2-oxazole | [7] |
| Appearance | White solid / Colorless block-like crystals | [2][4] |
| Melting Point | 178-179 °C | [4] |
Molecular Structure Analysis
The structure of 5-(4-Chlorophenyl)-3-phenylisoxazole has been unequivocally confirmed by single-crystal X-ray diffraction.[1][8] This analysis reveals critical three-dimensional features that govern its interactions with biological systems. The molecule is not planar; the mean plane of the central isoxazole ring is significantly inclined with respect to the planes of the two aromatic rings.[1] Specifically, the dihedral angles between the isoxazole ring and the phenyl and chlorophenyl rings are 38.32° and 43.91°, respectively.[1][2][8]
This twisted conformation is sterically induced by the substituents and has profound implications for drug design. A non-planar structure can prevent undesirable π-π stacking interactions and allow for more specific, directional binding within a protein's active site. The chlorine atom on the para-position of the 5-phenyl ring introduces a region of electronegativity and can participate in halogen bonding, a crucial interaction in modern drug-receptor binding theories.
Part 2: Synthesis and Purification
The most common and efficient synthesis of 3,5-diarylisoxazoles, including the title compound, proceeds via the oxidative cyclization of a chalcone oxime intermediate. This approach offers high yields and excellent regiochemical control.
Synthesis Workflow
The overall process can be visualized as a two-step sequence starting from a readily available chalcone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. meral.edu.mm [meral.edu.mm]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 6. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- | 1148-87-4 [chemicalbook.com]
- 7. Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 835944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-Chlorophenyl)-5-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
